molecular formula C11H8N6O3 B7784384 5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B7784384
M. Wt: 272.22 g/mol
InChI Key: VXGYKDWONSRIAN-UHFFFAOYSA-N
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Description

5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalysts to improve yield and efficiency. For example, the use of Schiff base zinc(II) complexes supported on magnetite nanoparticles has been reported to catalyze the synthesis of triazolopyrimidines under mild conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups at the nitro position.

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a pyridyl ring makes it a versatile compound for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

5-methyl-6-nitro-2-pyridin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O3/c1-6-8(17(19)20)10(18)16-11(13-6)14-9(15-16)7-2-4-12-5-3-7/h2-5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGYKDWONSRIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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